3-(2-Nitro-phenyl)-2-(4-p-tolyl-thiazol-2-yl)-acrylonitrile
Description
3-(2-Nitro-phenyl)-2-(4-p-tolyl-thiazol-2-yl)-acrylonitrile (CAS: 308101-56-6, referenced in ) is a heterocyclic acrylonitrile derivative featuring a thiazole ring substituted with a p-tolyl (4-methylphenyl) group at the 4-position and a 2-nitrophenyl group attached to the acrylonitrile core.
Properties
IUPAC Name |
(E)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2S/c1-13-6-8-14(9-7-13)17-12-25-19(21-17)16(11-20)10-15-4-2-3-5-18(15)22(23)24/h2-10,12H,1H3/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSYJZRXHQPMAA-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=CC=C3[N+](=O)[O-])/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-Nitro-phenyl)-2-(4-p-tolyl-thiazol-2-yl)-acrylonitrile, also known by its CAS number 313687-04-6, is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant research findings regarding its pharmacological properties.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 353.39 g/mol. It features a thiazole ring, a nitrophenyl group, and an acrylonitrile moiety, which are significant for its biological activity.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate thiazole derivatives with nitrophenyl and p-tolyl groups. The synthetic route can be optimized for yield and purity, often utilizing techniques such as reflux or microwave-assisted synthesis.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. In vitro assays have demonstrated significant activity against various pathogens. For instance, compounds bearing similar structures showed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Acetylcholinesterase Inhibition
Compounds with a thiazole core have been investigated for their acetylcholinesterase (AChE) inhibitory activity, which is crucial in the context of neurodegenerative diseases like Alzheimer's. The presence of a nitrophenyl group has been associated with enhanced AChE inhibition, indicating that this compound may exhibit similar effects .
Cytotoxicity and Antitumor Activity
A study on structurally related compounds revealed that certain thiazole derivatives exhibited cytotoxic effects against various cancer cell lines. The antitumor activity was attributed to the ability of these compounds to induce apoptosis in cancer cells . While specific data on this compound is limited, its structural similarity suggests potential efficacy in cancer therapy.
Case Studies
- Antimicrobial Evaluation : A series of thiazole derivatives were tested for their antimicrobial properties. The study found that compounds similar to this compound displayed significant antibacterial activity, with some derivatives showing synergistic effects when combined with traditional antibiotics like Ciprofloxacin .
- In Silico Studies : Molecular docking studies have indicated that the compound can effectively bind to the active site of AChE, suggesting a mechanism through which it may exert neuroprotective effects .
Data Summary
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
The table below compares substituents and key properties of the target compound with its analogs:
Key Observations :
- Thiazole vs. Benzothiazole/Benzoxazole: Replacing thiazole with larger aromatic systems (e.g., benzo[d]thiazole in ) enhances π-π stacking, improving antioxidant activity.
- Substituent Effects: Nitro Position: The target compound’s 2-nitro group (ortho) may induce steric hindrance and reduce solubility compared to 3- or 4-nitro analogs . Electron-Donating Groups: Methoxy substituents () enhance anticancer activity by increasing electron density, whereas the target’s p-tolyl group (methyl) offers moderate lipophilicity for membrane penetration .
Physicochemical and Optical Properties
- Acidity and Solubility : The target compound’s predicted pKa (-0.72, ) indicates strong acidity due to the nitro group, favoring salt formation for improved solubility .
Preparation Methods
Thiazole Ring Formation
The Hantzsch thiazole synthesis remains a cornerstone for constructing the 4-p-tolyl-thiazol-2-yl moiety. As exemplified in recent studies, this method involves:
- Reagents : Phenacyl bromide (p-tolyl-substituted) and thioamide derived from 2-nitrobenzaldehyde.
- Conditions : Ethanol or PEG-400 as solvent, reflux (40–80°C), 2–5 hours.
- Mechanism : Nucleophilic substitution at the α-carbon of phenacyl bromide by the thioamide’s sulfur, followed by cyclocondensation and water elimination.
Key Data :
| Step | Reactants | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Phenacyl bromide + Thioamide | PEG-400 | 40–45 | 2 | 60–70 |
| 2 | Cyclocondensation | Ethanol | 80 | 5 | 75–85 |
Acrylonitrile Installation via Knoevenagel Condensation
Post-thiazole formation, the acrylonitrile group is introduced via condensation between the thiazole-aldehyde intermediate and cyanoacetate:
- Catalyst : Piperidine or ammonium acetate.
- Conditions : Reflux in toluene or DMF, 4–6 hours.
- Outcome : High regioselectivity due to the electron-withdrawing nitro group directing attack.
Optimization Insight :
- Electron-deficient systems : Nitro groups enhance electrophilicity at the α-position, favoring acrylonitrile formation.
- Side reactions : Minimized by anhydrous conditions to prevent nitrile hydrolysis.
Multicomponent 1,3-Dipolar Cycloaddition Approach
Azomethine Ylide Generation
Adapting methodologies from polar cycloadditions, a one-pot strategy employs:
- Dipolarophile : Pre-formed 2-(4-p-tolyl-thiazol-2-yl)-acrylonitrile.
- Azomethine ylide : Generated in situ from isatin and N-methylglycine.
Reaction Parameters :
- Solvent : Dioxane or acetonitrile.
- Temp : 80–100°C, 8–12 hours.
- Regioselectivity : Controlled by frontier molecular orbital (FMO) interactions, favoring exo transition states.
Computational Validation :
- Global electrophilicity index (ω) : 1.5–2.0 eV for dipolarophiles, indicating moderate reactivity.
- HSAB principle : Soft-soft interactions between ylide and acrylonitrile dictate regiochemistry.
Alternative Pathways: Thioamide Cyclization
Thioamide Intermediate Synthesis
A less conventional route involves cyclizing thioamide precursors with α-bromonitriles:
- Reactants : 2-Nitrobenzaldehyde-derived thioamide + 2-bromo-3-(4-p-tolyl-thiazol-2-yl)-acrylonitrile.
- Conditions : Ethanolic HCl, reflux, 3 hours.
Advantages :
- Single-step formation of both thiazole and acrylonitrile moieties.
- Yield : 65–75%, comparable to multistep approaches.
Limitations :
- Limited substrate scope due to steric hindrance from nitro groups.
Comparative Analysis of Methodologies
Table 1: Synthesis Method Comparison
| Method | Steps | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Hantzsch + Knoevenagel | 2 | 70–80 | High regiocontrol | Multi-step purification |
| Cycloaddition | 1 | 65–75 | Atom economy | Requires stringent temp control |
| Thioamide cyclization | 1 | 65–75 | Simplicity | Narrow substrate tolerance |
Critical Observations :
- Hantzsch route offers reproducibility and scalability but demands sequential purification.
- Cycloaddition excels in diastereoselectivity but necessitates computational modeling for optimization.
Mechanistic and Spectroscopic Validation
Mechanistic Insights
Q & A
Q. What are the established synthetic routes for 3-(2-Nitro-phenyl)-2-(4-p-tolyl-thiazol-2-yl)-acrylonitrile, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Thiazole ring formation : React α-haloketones with thiourea derivatives under reflux in ethanol or DMF .
- Nitration : Introduce the nitro group using HNO₃/H₂SO₄ at 0–5°C to minimize byproducts .
- Knoevenagel condensation : Couple the aldehyde intermediate with nitrile precursors using catalysts like piperidine in anhydrous toluene at 80–100°C .
Optimization involves monitoring via TLC/HPLC and adjusting solvent polarity (e.g., DMF for solubility) or temperature gradients to enhance yield (reported 60–75% in optimized protocols) .
Q. How is the compound structurally characterized, and what spectroscopic techniques are critical?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and nitrile carbons (δ ~115 ppm) to confirm regiochemistry .
- IR Spectroscopy : Identify ν(C≡N) ~2220 cm⁻¹ and ν(NO₂) ~1520/1350 cm⁻¹ .
- X-ray crystallography : Resolve stereochemistry (e.g., E/Z configuration) and bond angles critical for reactivity .
Q. What purification strategies ensure high purity for biological or material studies?
- Methodological Answer :
- Recrystallization : Use ethanol/water mixtures to remove unreacted precursors .
- Column chromatography : Employ silica gel with gradient elution (hexane:ethyl acetate 4:1 to 1:1) to isolate isomers .
Advanced Research Questions
Q. How do electronic effects of substituents influence reaction mechanisms (e.g., nitration, cyclocondensation)?
- Methodological Answer :
- Nitration : The nitro group’s electron-withdrawing effect directs electrophilic substitution to meta/para positions. Kinetic studies using deuterated analogs can track isotopic shifts in intermediates .
- Thiazole cyclization : DFT calculations (B3LYP/6-31G*) model transition states to explain regioselectivity driven by steric hindrance from p-tolyl groups .
Q. What computational approaches predict biological activity or material properties?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Screen against kinase targets (e.g., EGFR) to prioritize in vitro assays. Use PyMol to visualize H-bonding with thiazole’s N-atom .
- QSAR models : Correlate Hammett σ values of substituents with antimicrobial IC₅₀ data to design analogs .
Q. How can contradictory data on biological activity or electronic properties be resolved?
- Methodological Answer :
- Comparative SAR studies : Synthesize analogs with varied substituents (e.g., replacing nitro with methoxy) to isolate electronic vs. steric effects .
- Electrochemical profiling : Cyclic voltammetry quantifies redox potentials of nitro groups, linking to observed cytotoxicity discrepancies .
Q. What strategies elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Fluorescence quenching assays : Track binding to serum albumin (e.g., BSA) to assess pharmacokinetic stability .
- Enzyme inhibition kinetics : Measure IC₅₀ against COX-2 or MMP-9 using fluorogenic substrates, with Lineweaver-Burk plots to classify inhibition type .
Q. How do solvent and pH affect solubility and stability during storage?
- Methodological Answer :
- Solubility screening : Use Hansen solubility parameters to identify DMSO/THF mixtures for stock solutions .
- Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring detect hydrolysis of nitrile to amide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
